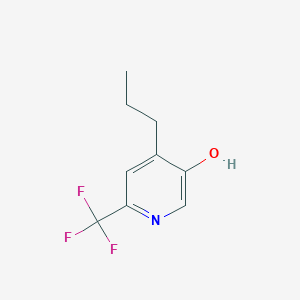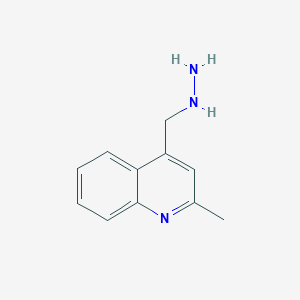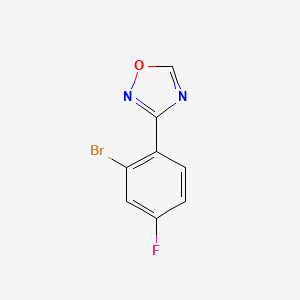
tert-Butyl (3-bromofuran-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a brominated furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromofuran-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromofuran. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with 3-bromofuran in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-bromofuran-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carbamate group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups on the furan ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-bromofuran-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The brominated furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the brominated furan ring.
tert-Butyl (5-bromofuran-2-yl)carbamate: Similar but with the bromine atom at a different position on the furan ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness: tert-Butyl (3-bromofuran-2-yl)carbamate is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H12BrNO3 |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-6(10)4-5-13-7/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
LRDYVANSYULMIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)






![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)



![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
